

Navigating Compliance: A Comparative Guide to 21 CFR Part 11 on Raman Microscopes

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Compound of Interest

Compound Name: DXR-IN-3

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For researchers, scientists, and drug development professionals operating under the stringent guidelines of the U.S. Food and Drug Administration (FDA), ensuring the integrity and security of electronic records and signatures is paramount. The Thermo Scientific™ DXR3 Raman Microscope, alongside its competitors, offers robust solutions for 21 CFR Part 11 compliance. This guide provides an objective comparison of the DXR3's compliance features with other leading Raman microscopy systems, supported by detailed experimental protocols and logical workflows to aid in informed decision-making.

The DXR3 Raman Microscope, through its sophisticated software suites, provides a comprehensive framework for 21 CFR Part 11 compliance, addressing the critical pillars of data integrity: user authentication, secure audit trails, and legally binding electronic signatures. Competing manufacturers, including HORIBA, Renishaw, and Bruker, also offer dedicated software modules to meet these regulatory demands. While direct third-party comparative performance data is not readily available, this guide will delineate the features and functionalities as presented by each manufacturer to facilitate a thorough evaluation.

Comparative Analysis of 21 CFR Part 11 Compliance Features

The following tables summarize the key 21 CFR Part 11 compliance features available in the software for the Thermo Scientific DXR3 and its main competitors. This information is based on manufacturer-provided documentation.

Table 1: User Access and System Security

Feature	Thermo Scientific DXR3 (OMNIC™ DS/ValPro™ Software)	HORIBA Scientific (LabSpec 6 with ProtectionPlus™)	Renishaw (WiRE™ Software)	Bruker (OPUS™ Software)
User Authentication	Integration with Windows® user accounts for authentication.[1]	Fully integrated user account module or re-authentication of a user's Windows® credentials.	Relies on the host operating system's user authentication.	State-of-the-art user management.[2]
Role-Based Access Control	Per-user basis control over software access on single or multiple instruments.[1]	Assigns users to specific levels with different functionalities to match experience and requirements.	Not explicitly detailed in available documentation.	Sophisticated user rights concept to ensure segregation of duties (SOD).[3]
Password Policies	Leverages Windows® security policies for password complexity, aging, and logon attempts.[1]	Configurable system policies can be applied by administrators to heighten security.	Dependent on the host operating system's security policies.	Supports various password requirements including expiration, complexity, and re-use.[2]
Session Timeouts	Not explicitly detailed in available documentation.	Not explicitly detailed in available documentation.	Not explicitly detailed in available documentation.	Not explicitly detailed in available documentation.

Table 2: Audit Trails and Data Integrity

Feature	Thermo Scientific DXR3 (OMNIC™ DS/ValPro™ Software)	HORIBA Scientific (LabSpec 6 with ProtectionPlus™)	Renishaw (WiRE™ Software)	Bruker (OPUS™ Software)
Audit Trail Generation	Complete, non-editable spectral histories are stored with the data. [1] File events and program use are logged. [1]	Each data file incorporates a full file history tracking all data acquisition, modification, and signing events with user details and a timestamp. [4]	WiRE complies with 21 CFR Part 11, implying the presence of audit trails, though specific implementation details are not readily available. [5]	Comprehensive, automatic audit trails for electronic records. [2]
Audit Trail Content	Records user information, spectrophotometer parameters, and any data manipulation. [6]	Tracks all data acquisition, modification, and electronic signing events with user details and a timestamp. [4] An external event log records software start/stop, user log in attempts, and file operations. [4]	Not explicitly detailed in available documentation.	Records follow the ALCOA+ principle (Attributable, Legible, Contemporaneous, Original, Accurate, plus Complete, Consistent, Enduring, and Available). [2]

Data Tampering Detection	Uses cryptographic user authentication and encryption to detect tampering. [1]	Not explicitly detailed in available documentation.	Not explicitly detailed in available documentation.	Protected Data Pool safeguards electronic records from deletion and manipulation. [2]
Record Retrieval	Allows for the reproduction of original data. [1]	Not explicitly detailed in available documentation.	Not explicitly detailed in available documentation.	Not explicitly detailed in available documentation.

Table 3: Electronic Signatures

Feature	Thermo Scientific DXR3 (OMNIC™ DS/ValPro™ Software)	HORIBA Scientific (LabSpec 6 with ProtectionPlus™)	Renishaw (WiRE™ Software)	Bruker (OPUS™ Software)
Signature Application	Digital signatures can be applied to reports, data, macros, configurations, and methods.[6]	Users can digitally authenticate their data with legally binding electronic signatures applied directly to the electronic record.[4]	WiRE complies with 21 CFR Part 11, suggesting electronic signature capabilities.[5]	4-Eye-Principle electronic signatures are supported.[3]
Signature Components	Utilizes cryptographic user authentication.[1]	Not explicitly detailed in available documentation.	Not explicitly detailed in available documentation.	State-of-the-art signature management.[3]
Signature-Record Linking	Not explicitly detailed in available documentation.	Signatures are applied and attached directly to the electronic record (data).[4]	Not explicitly detailed in available documentation.	Not explicitly detailed in available documentation.
Signature Meaning	Not explicitly detailed in available documentation.	Different meanings can be associated with the signings.	Not explicitly detailed in available documentation.	Not explicitly detailed in available documentation.

Experimental Protocols for 21 CFR Part 11 Compliance Validation

Validation of a Raman microscopy system for 21 CFR Part 11 compliance is a critical process that involves a series of documented tests to ensure the system operates as intended and that its security features are robust. The following protocols outline the key experiments for Installation Qualification (IQ), Operational Qualification (OQ), and Performance Qualification (PQ).

1. Installation Qualification (IQ) Protocol

- Objective: To verify and document that the Raman microscope and its accompanying software are installed according to the manufacturer's specifications and user requirements.
- Methodology:
 - Documentation Verification: Confirm the presence and correctness of all system manuals, including the 21 CFR Part 11 compliance documentation from the manufacturer.
 - Hardware Verification:
 - Create a checklist of all ordered components (microscope, lasers, detectors, computer hardware, etc.).
 - Visually inspect and record the serial numbers of all components.
 - Verify that all physical connections are secure and correctly configured as per the installation guide.
 - Software Installation Verification:
 - Document the name and version number of the operating system and the Raman spectroscopy software (e.g., OMNIC DS, LabSpec 6 with ProtectionPlus).
 - Verify that the software installation was performed by a qualified individual and that a record of the installation process is available.
 - Confirm that all necessary software patches and updates have been installed as per the manufacturer's recommendations.

- Environment Verification: Record the environmental conditions of the laboratory (temperature, humidity) and ensure they meet the manufacturer's operating specifications.

2. Operational Qualification (OQ) Protocol

- Objective: To challenge and document that the Raman microscope and its software consistently operate according to their functional specifications, with a focus on the 21 CFR Part 11 compliance features.
- Methodology:
 - User Access Control Testing:
 - Create different user accounts with varying permission levels (e.g., Administrator, Analyst, Reviewer).
 - Attempt to perform actions restricted to higher-level users with a lower-level user account and document that access is denied.
 - Verify that the system enforces password policies (e.g., complexity, expiration).
 - Test the session timeout functionality if available.
 - Audit Trail Functionality Testing:
 - As a designated user, create a new data file by acquiring a spectrum from a standard sample (e.g., polystyrene).
 - Modify the data file (e.g., perform a baseline correction, smooth the data).
 - Save the modified file.
 - Delete a data file.
 - Review the audit trail for these actions and verify that it accurately records the user, the action performed, the date, and the time of the action. Ensure that the original data is not obscured by the changes.

- Electronic Signature Functionality Testing:
 - Acquire a spectrum and generate a report.
 - Apply an electronic signature to the report, providing the required credentials (e.g., username and password).
 - Verify that the signature is securely linked to the record and includes the signer's name, the date and time of signing, and the meaning of the signature (e.g., "author," "reviewer," "approver").
 - Attempt to alter the signed record and verify that the system either prevents the alteration or invalidates the signature.
- Data Backup and Recovery Testing:
 - Perform a backup of the system's data.
 - Delete a non-critical data file.
 - Restore the deleted file from the backup and verify its integrity.

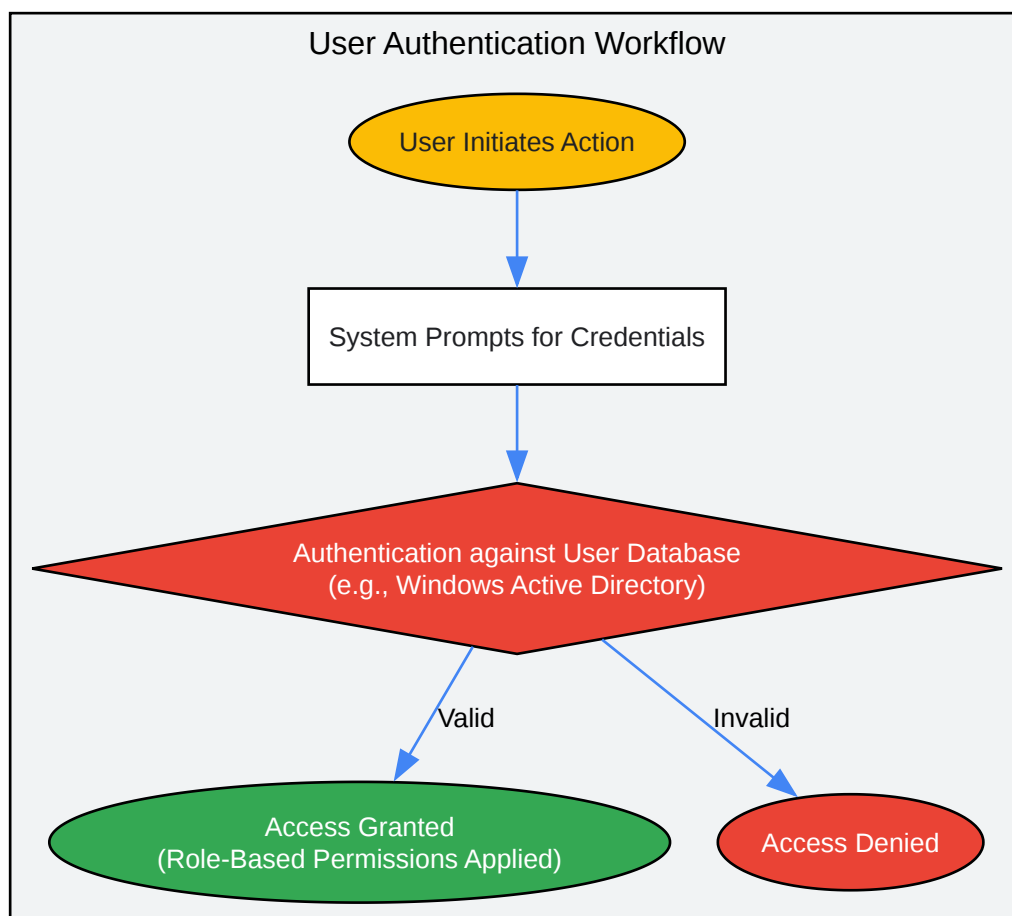
3. Performance Qualification (PQ) Protocol

- Objective: To document that the Raman microscope consistently performs within the specified parameters under real-world conditions and that its performance is not compromised by the 21 CFR Part 11 compliance features.
- Methodology:
 - System Suitability Testing:
 - On a regular basis (e.g., daily or before each use), acquire a spectrum of a certified reference material (e.g., a polystyrene standard).
 - Verify that the peak positions and intensities are within the established acceptance criteria. This test should be performed by a user with appropriate permissions, and the results should be electronically signed and archived.

- Reproducibility and Repeatability Testing:
 - Have multiple analysts, with their own unique user accounts, independently acquire and analyze spectra from the same sample.
 - Compare the results to ensure that they are consistent and within the predefined limits of variability.
 - All data and reports generated during this testing must be managed in compliance with 21 CFR Part 11 requirements (i.e., with audit trails and electronic signatures).

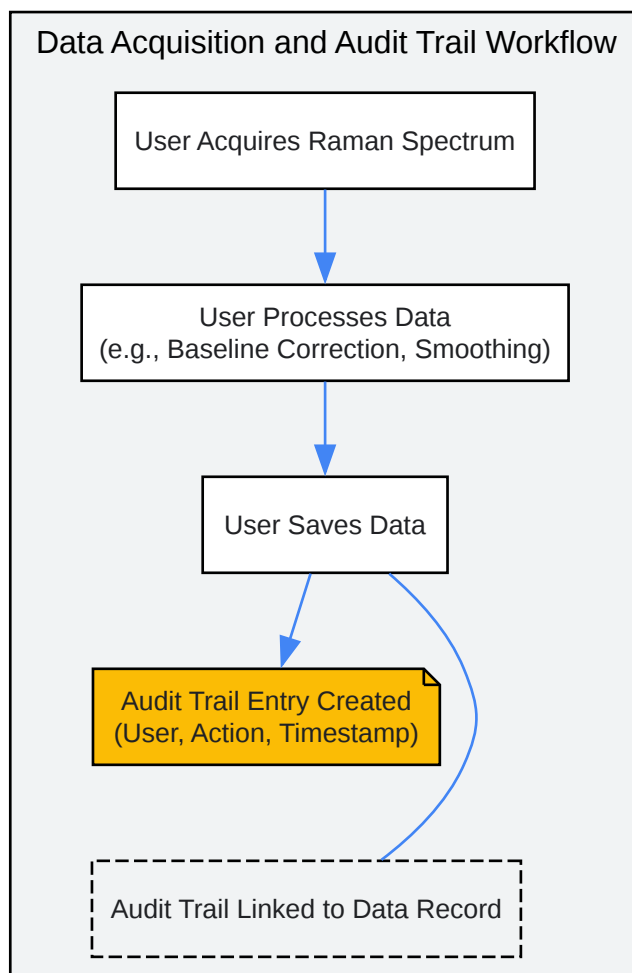
Logical Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the logical workflows for key processes within a 21 CFR Part 11 compliant Raman microscopy system.



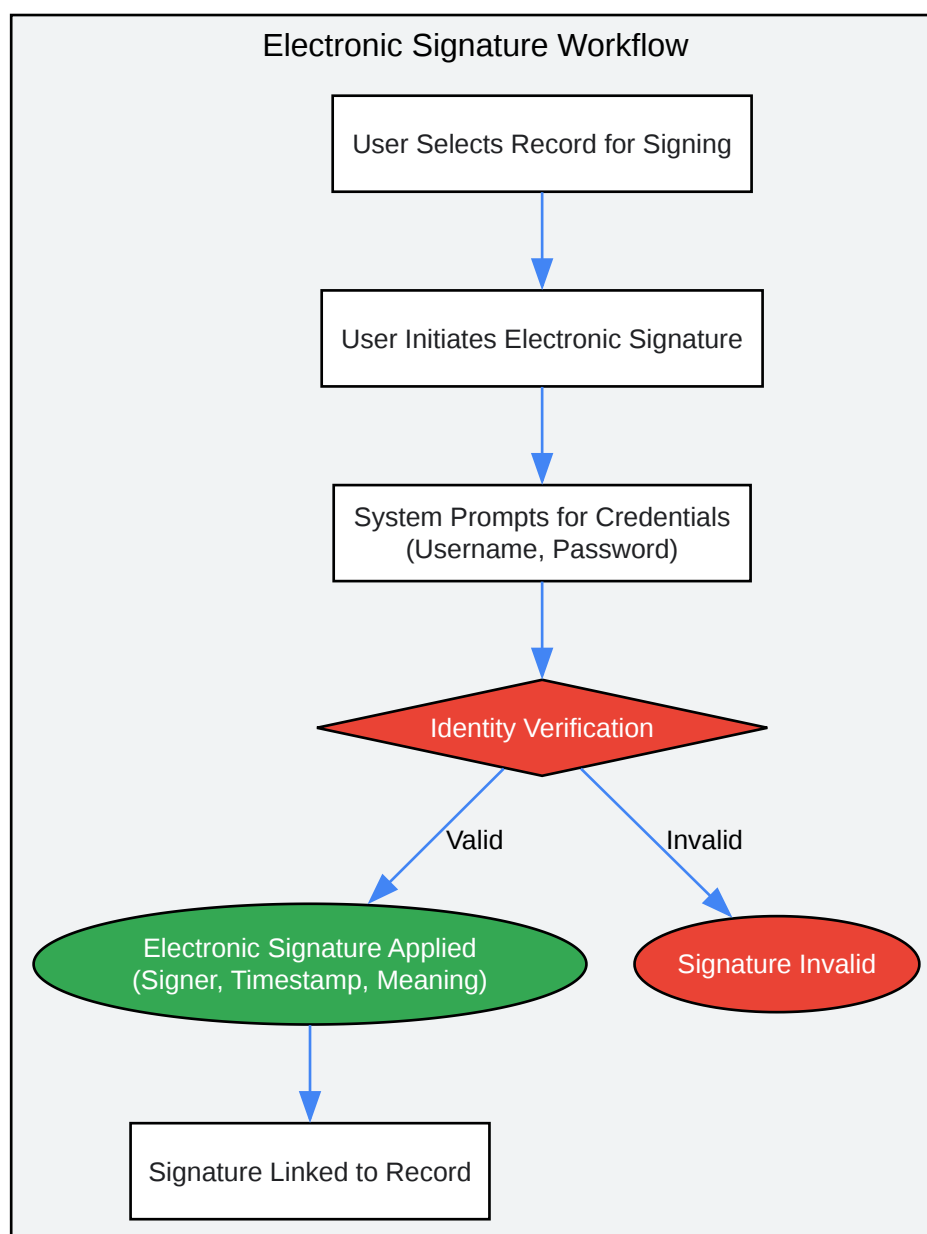
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Caption: User Authentication Workflow for 21 CFR Part 11 Compliance.



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Caption: Data Acquisition and Audit Trail Generation Process.



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Caption: Electronic Signature Application and Verification Workflow.

In conclusion, the Thermo Scientific DXR3 Raman Microscope, through its OMNIC DS and ValPro software, provides a robust and well-documented solution for achieving 21 CFR Part 11 compliance. Competing systems from HORIBA, Renishaw, and Bruker also offer compelling features for regulated environments. The choice of a particular system will depend on the specific needs of the laboratory, including existing infrastructure, user expertise, and the level

of desired integration with other systems. It is imperative for any organization to conduct a thorough validation of their chosen system, following established IQ, OQ, and PQ protocols, to ensure and document its suitability for its intended use in a compliant manner.

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